1-Methylisoquinoline-6-carboxylic acid
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Overview
Description
1-Methylisoquinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne . Another method involves the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: 1-Methylisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methylisoquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methylisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Methylisoquinoline-6-carboxylic acid can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which has a similar structure but lacks the carboxylic acid group.
Quinoline: A related compound with a nitrogen atom in a different position on the ring.
1-Methylisoquinoline: Similar to this compound but without the carboxylic acid group
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-methylisoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-10-3-2-9(11(13)14)6-8(10)4-5-12-7/h2-6H,1H3,(H,13,14) |
InChI Key |
SRTKJBZPSHGCLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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